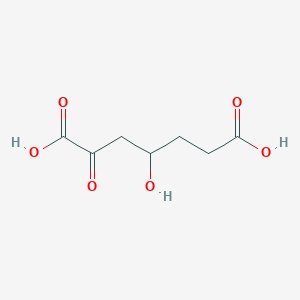
4-Hydroxy-2-oxoheptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2-oxoheptanedioic acid is an oxo dicarboxylic acid consisting of pimelic acid substituted at positions 2 and 4 by oxo and hydroxy groups respectively. It derives from a pimelic acid. It is a conjugate acid of a 4-hydroxy-2-oxoheptanedioate. It is a tautomer of a 2,4-dihydroxyhept-2-enedioic acid.
Applications De Recherche Scientifique
Marine Atmospheric Composition
Sakaguchi and Kawamura (1994) identified 4-oxoheptanedioic acid (4-ketopimelic acid) in marine atmospheric samples. This discovery was significant in understanding the composition of marine aerosols and their environmental impact. It marked the first time 4-oxoheptanedioic acid was reported in this context (Sakaguchi & Kawamura, 1994).
Antimicrobial and Antiviral Properties
A study by Narmani et al. (2019) explored the antimicrobial and antiviral properties of heptanedioic acid derivatives from the plant pathogenic fungus Cytospora sp. This research contributes to the understanding of natural compounds' potential in treating infections and diseases (Narmani et al., 2019).
Biosynthesis Using Methane
Research by Nguyen and Lee (2021) focused on the biosynthesis of 4-hydroxybutyric acid and its copolymers using methane as a carbon source. This innovative approach in bioengineering demonstrates the potential for sustainable chemical production (Nguyen & Lee, 2021).
Environmental Degradation Studies
Drzewicz et al. (2010) investigated the degradation of cyclohexanoic acid by UV and vacuum UV irradiation, providing insights into environmental remediation methods. This study sheds light on the breakdown of complex organic compounds in natural settings (Drzewicz et al., 2010).
Lipid Peroxidation and Cytotoxicity
Spickett (2013) discussed the chemistry and analysis of 4-Hydroxy-2-nonenal, a product of lipid peroxidation. This research is vital in understanding the mechanisms of cellular damage and potential therapeutic interventions (Spickett, 2013).
Plant Defense Mechanisms
Niemeyer (1988) examined hydroxamic acids, including 4-hydroxy-1,4-benzoxazin-3-ones, in the Gramineae family, revealing their role in plant defense against pests and diseases. This study contributes to the field of agricultural biochemistry (Niemeyer, 1988).
Biotechnological Applications
Wang et al. (2018) highlighted the biosynthesis of value-added compounds from 4-Hydroxybenzoic acid. This study underscores the potential of biotechnological methods in producing industrially significant chemicals (Wang et al., 2018).
Solid-Phase Synthesis
Leisvuori et al. (2008) explored 4-Oxoheptanedioic acid as a linker for solid-phase synthesis of sensitive oligonucleotides, demonstrating its utility in molecular biology and pharmaceutical research (Leisvuori et al., 2008).
Electrochemical Conversion
Santos et al. (2015) studied the electrochemical conversion of levulinic acid, producing several primary products including 4-hydroxy-2-butanone. This research is significant in developing sustainable chemical production methods (Santos et al., 2015).
Propriétés
Nom du produit |
4-Hydroxy-2-oxoheptanedioic acid |
|---|---|
Formule moléculaire |
C7H10O6 |
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
4-hydroxy-2-oxoheptanedioic acid |
InChI |
InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h4,8H,1-3H2,(H,10,11)(H,12,13) |
Clé InChI |
HNOAJOYERZTSNK-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CC(=O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



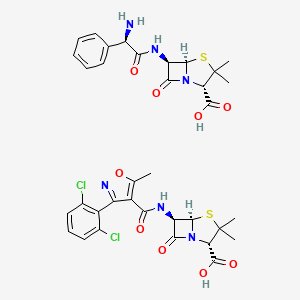
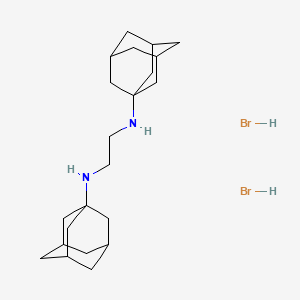
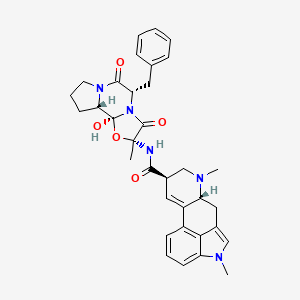
![Naphtho[1,2-b]furan](/img/structure/B1202928.png)
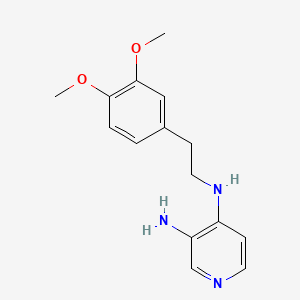

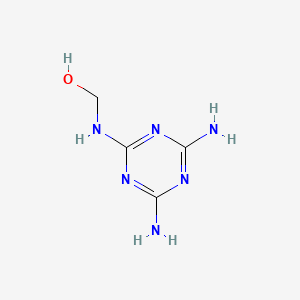
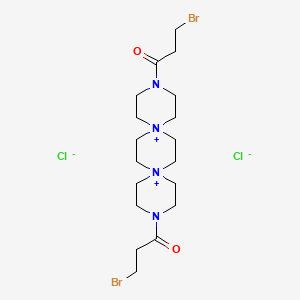
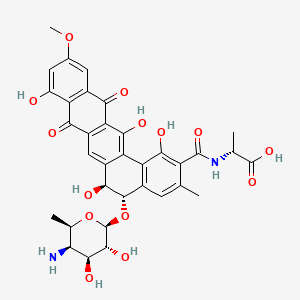
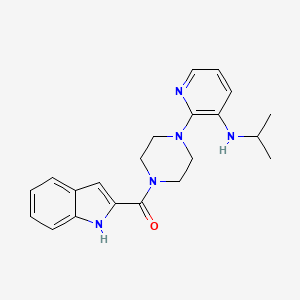

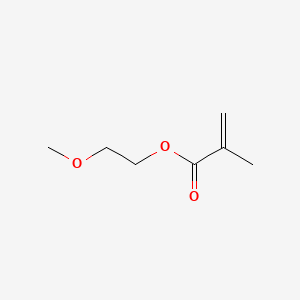
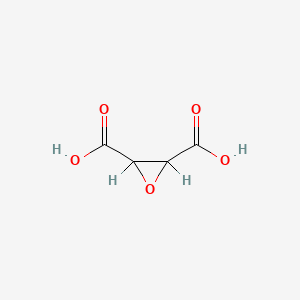
![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)